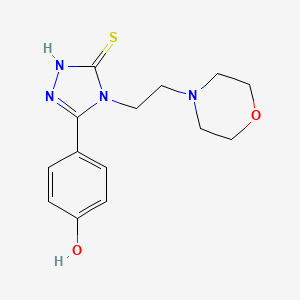

4-(5-Mercapto-4-(2-morpholinoethyl)-4H-1,2,4-triazol-3-yl)phenol

Description

The compound 4-(5-Mercapto-4-(2-morpholinoethyl)-4H-1,2,4-triazol-3-yl)phenol features a 1,2,4-triazole core substituted with a mercapto (-SH) group, a morpholinoethyl moiety, and a phenolic ring. This structural framework is associated with diverse bioactivities, including antimicrobial and enzyme inhibitory properties, as seen in related triazole derivatives . The morpholinoethyl group enhances solubility and modulates pharmacokinetic properties, while the mercapto group contributes to redox activity and metal coordination . Synthesis often involves microwave-assisted alkylation or nucleophilic substitution, as demonstrated in analogous triazole derivatives .

Properties

Molecular Formula |

C14H18N4O2S |

|---|---|

Molecular Weight |

306.39 g/mol |

IUPAC Name |

3-(4-hydroxyphenyl)-4-(2-morpholin-4-ylethyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C14H18N4O2S/c19-12-3-1-11(2-4-12)13-15-16-14(21)18(13)6-5-17-7-9-20-10-8-17/h1-4,19H,5-10H2,(H,16,21) |

InChI Key |

JPQWVAZHWMTJMI-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCN2C(=NNC2=S)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Mercapto-4-(2-morpholinoethyl)-4H-1,2,4-triazol-3-yl)phenol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

Introduction of the Mercapto Group: The mercapto group can be introduced by reacting the triazole intermediate with thiol-containing reagents under suitable conditions.

Attachment of the Morpholinoethyl Group: The morpholinoethyl group can be attached through nucleophilic substitution reactions using appropriate alkylating agents.

Phenol Group Introduction: The phenol group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(5-Mercapto-4-(2-morpholinoethyl)-4H-1,2,4-triazol-3-yl)phenol can undergo various types of chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can undergo reduction reactions under suitable conditions.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Reduced triazole derivatives.

Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 4-(5-Mercapto-4-(2-morpholinoethyl)-4H-1,2,4-triazol-3-yl)phenol exhibits several significant biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

- Anticancer Properties : Studies have demonstrated its potential in inhibiting tumor growth in cell lines associated with leukemia, melanoma, lung, and ovarian cancers. The mechanism of action appears to involve the inhibition of the PI3K protein pathway .

- Herbicidal Activity : Preliminary studies suggest that derivatives of this compound can inhibit phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis, indicating potential applications in crop protection .

Case Studies

Several studies have documented the applications and effectiveness of this compound:

- Antitumor Screening : A study published in PMC assessed various triazole derivatives for their antiproliferative effects on cancer cell lines. The results indicated significant activity against multiple cancer types .

- Antibacterial Evaluation : Research focused on synthesizing 5-mercepto-triazole derivatives showed promising antibacterial activity against various strains, highlighting the potential of these compounds in combating resistant bacteria .

- Herbicidal Applications : Recent findings demonstrated that derivatives could effectively inhibit phytoene desaturase in crops without significant toxicity to desirable plants like maize and wheat .

Mechanism of Action

The mechanism of action of 4-(5-Mercapto-4-(2-morpholinoethyl)-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and other proteins.

Pathways Involved: Inhibition of pro-inflammatory cytokines, modulation of enzyme activity, and interaction with cellular receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Table 1: Key Structural and Functional Differences

Key Observations:

- Morpholine vs. Tetrahydrofuran: The morpholinoethyl group in the target compound improves solubility compared to the tetrahydrofuran-methyl group in , which may reduce metabolic stability.

- Sulfur-Containing Groups : Mercapto (-SH) and thioether (-S-) substituents (e.g., in ) are critical for antimicrobial activity, likely via thiol-disulfide exchange mechanisms .

Bioactivity Comparison

Table 2: Antimicrobial Activity of Selected Triazole Derivatives

Key Findings:

- The target compound’s bioactivity is inferred from structurally similar derivatives. For example, sulfanyl-substituted triazoles (e.g., ) show potent antimicrobial effects, suggesting the mercapto group in the target compound may confer comparable activity.

- Schiff base derivatives (e.g., ) exhibit reduced potency against Gram-negative bacteria, likely due to decreased membrane permeability.

Biological Activity

The compound 4-(5-Mercapto-4-(2-morpholinoethyl)-4H-1,2,4-triazol-3-yl)phenol is a derivative of the 1,2,4-triazole family, which has gained attention due to its diverse biological activities, including anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of the Compound

The synthesis of 4-(5-Mercapto-4-(2-morpholinoethyl)-4H-1,2,4-triazol-3-yl)phenol typically involves several key steps:

- Formation of the Triazole Ring : The initial step involves the reaction of thiosemicarbazide with appropriate acyl chlorides to form 5-mercapto-1,2,4-triazole derivatives.

- Substitution Reactions : The mercapto group can be substituted with various alkyl or aryl groups to enhance biological activity.

- Final Coupling : The phenolic component is introduced through coupling reactions to yield the final product.

This synthetic pathway has been documented in various studies, showcasing the versatility of triazole derivatives in medicinal chemistry .

Anticancer Properties

Research indicates that 4-(5-Mercapto-4-(2-morpholinoethyl)-4H-1,2,4-triazol-3-yl)phenol exhibits significant antiproliferative activity against several cancer cell lines. Notably:

- HT-29 Colon Cancer Cells : The compound has shown cytotoxic effects with IC50 values in the micromolar range. It induces cell cycle arrest in both sub G0/G1 and G0/G1 phases .

The mechanism underlying its anticancer activity is believed to involve:

- Inhibition of Key Enzymes : The compound acts as a potent inhibitor of 15-lipoxygenase (15-LOX), an enzyme implicated in tumor proliferation and inflammation .

Anti-inflammatory Activity

The triazole scaffold is known for its anti-inflammatory properties. Compounds like 4-(5-Mercapto-4-(2-morpholinoethyl)-4H-1,2,4-triazol-3-yl)phenol can modulate inflammatory pathways through:

- Inhibition of Lipoxygenase Pathways : By inhibiting 15-LOX, these compounds can decrease the production of pro-inflammatory mediators that contribute to various inflammatory diseases .

Case Studies

Several studies have highlighted the biological activity of triazole derivatives:

- Study on HT-29 Cells : A study demonstrated that triazole derivatives significantly inhibited the growth of HT-29 cells and induced apoptosis .

- 15-LOX Inhibition Study : Another investigation focused on synthesizing N-substituted derivatives that exhibited strong inhibitory effects on 15-LOX activity, supporting their potential use in treating inflammatory conditions .

Summary Table of Biological Activities

| Activity Type | Cell Line/Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | HT-29 (Colon Cancer) | Varies | Induces apoptosis |

| Anti-inflammatory | 15-lipoxygenase | Low µM | Inhibits pro-inflammatory mediators |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.